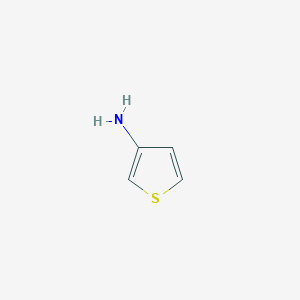

Thiophen-3-amine

説明

Thiophen-3-amine, also known as 3-AMINOTHIOPHENE, 3-thiophenamine, and THIOPHEN-3-YLAMINE, is a chemical compound with the molecular formula C4H5NS . It has a molecular weight of 99.16 g/mol . It is used in the preparation of catalysts for preparing carbon dioxide-based degradable polycarbonate .

Synthesis Analysis

Thiophenes can be synthesized by ring-forming multicomponent reactions . The Gewald reaction is a typical and significant synthetic method to thiophene derivatives, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

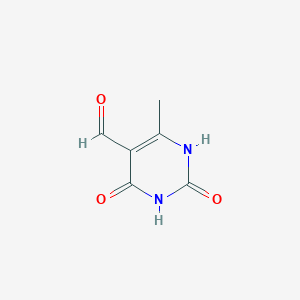

Molecular Structure Analysis

The molecular structure of Thiophen-3-amine consists of a five-membered ring made up of one sulfur atom . The presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been frequently described, highlighting the importance of these groups for biological target recognition .

Chemical Reactions Analysis

The heterocyclodehydration process takes place by 5-endo-dig intramolecular nucleophilic attack of the thiol group to the triple bond coordinated to the metal center, with elimination of HI, followed by dehydration and protonolysis or vice versa .

Physical And Chemical Properties Analysis

Thiophen-3-amine has a molecular weight of 99.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are 99.01427034 g/mol . Its Topological Polar Surface Area is 54.3 Ų .

科学的研究の応用

Biologically Active Compounds

Thiophene-based analogs, including those with Thiophen-3-amine, have been increasingly studied by scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Activity

Thiophene-based compounds, like the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties . A possible mechanism of action was proposed involving the presence of various aromatic rings in its chemical structure, and reduction of pro-inflammatory gene expression such as TNF-α and IL-6 .

Anticancer Properties

Molecules with the thiophene ring system, including Thiophen-3-amine, exhibit many pharmacological properties such as anticancer .

Antimicrobial Properties

Thiophene derivatives also show antimicrobial properties . For example, among all the synthesized derivatives, compound 12 showed a greater inhibitory effect against the organisms used, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophen-3-amine and its derivatives are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophen-3-amine is also used in the fabrication of organic light-emitting diodes (OLEDs) .

作用機序

Target of Action

Thiophen-3-amine, also known as 3-Aminothiophene , is a compound that has been found to interact with several biological targets. One of the primary targets of thiophen-3-amine is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G-protein-coupled receptor (GPCR) that is expressed in cortical, limbic, and midbrain monoaminergic regions . It is activated by endogenous trace amines and is believed to play an important role in modulating dopaminergic, serotonergic, and glutamatergic circuitry .

Mode of Action

Thiophen-3-amine interacts with its targets, such as TAAR1, through a process known as agonism . An agonist is a substance that initiates a physiological response when combined with a receptor. In the case of thiophen-3-amine, it binds to the TAAR1 receptor and activates it, leading to a series of biochemical reactions .

Biochemical Pathways

The activation of TAAR1 by thiophen-3-amine can affect several biochemical pathways. For instance, it can modulate dopaminergic, serotonergic, and glutamatergic circuitry . These pathways are crucial for various physiological processes, including mood regulation, cognition, and motor control.

Result of Action

The activation of TAAR1 by thiophen-3-amine can lead to various molecular and cellular effects. For instance, it can modulate the activity of monoaminergic neurons, which can influence various physiological processes, including mood regulation, cognition, and motor control .

将来の方向性

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, there is a considerable demand for efficient synthetic strategies for producing these compounds .

特性

IUPAC Name |

thiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c5-4-1-2-6-3-4/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGYESBFCGKOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348756 | |

| Record name | thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophen-3-amine | |

CAS RN |

17721-06-1 | |

| Record name | thiophen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

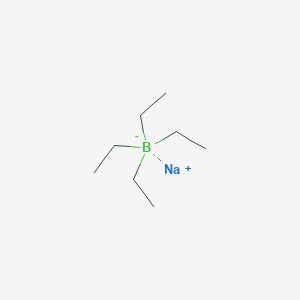

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of thiophen-3-amine derivatives synthesized in the provided research?

A1: The research focuses on synthesizing various thiophen-3-amine derivatives. For instance, one study [] describes a modified Gewald reaction to produce 2-(1H-benzo(d)(1,2,3)triazol-1-yl)benzo(b)thiophen-3-amine. This compound features a benzothiophene core with a 3-amine group and a 2-(1H-benzo(d)(1,2,3)triazol-1-yl) substituent. Another study [] investigates the synthesis of 2-(alkyl(or aryl)sulfanyl)benzo[b]thiophen-3-amines, highlighting the diversity of substituents possible on the thiophene ring.

Q2: What synthetic strategies are employed to obtain thiophen-3-amine derivatives in the discussed research?

A2: The synthesis of thiophen-3-amine derivatives involves various methods. One study [] utilizes a modified Gewald reaction, reacting 1-chloromethylbenzotriazole with thiosalicylonitrile followed by cyclization using lithium diisopropylamide (LDA). Another study [] describes an LDA-mediated cyclization of 2-{[(alkyl(or aryl)sulfanyl)methyl]sulfanyl}benzonitriles to obtain the desired 2-(alkyl(or aryl)sulfanyl)benzo[b]thiophen-3-amines. These examples highlight the versatility of LDA as a reagent in constructing the thiophene ring system.

Q3: Are there any challenges associated with the synthesis of certain thiophen-3-amine derivatives?

A3: Yes, the research [] mentions challenges in removing the benzotriazole nitrogen from the synthesized 2-(1H-benzo(d)(1,2,3)triazol-1-yl)benzo(b)thiophen-3-amine. Attempts to cleave this group under both thermal and photolytic conditions were unsuccessful. This suggests that further optimization or alternative synthetic routes might be necessary to obtain the desired deprotected thiophen-3-amine derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)